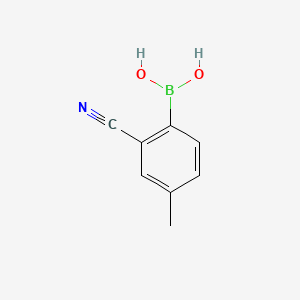

Ácido (2-ciano-4-metilfenil)borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Cyano-4-methylphenyl)boronic acid is a chemical compound with the empirical formula C8H8BNO2 . It is used as a reactant in various chemical reactions, including the synthesis of oligo-boronic acid receptors and aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands .

Synthesis Analysis

The synthesis of (2-Cyano-4-methylphenyl)boronic acid involves reactions with cyanomethylphenylboronic acid . It has been used in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties, and in the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands .

Molecular Structure Analysis

The molecular weight of (2-Cyano-4-methylphenyl)boronic acid is 160.97 . The SMILES string representation of the molecule is Cc1cc(ccc1B(O)O)C#N .

Chemical Reactions Analysis

(2-Cyano-4-methylphenyl)boronic acid is involved in reactions with cyanomethylphenylboronic acid . It has been used in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties, and in the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands .

Physical and Chemical Properties Analysis

(2-Cyano-4-methylphenyl)boronic acid is a solid substance . It has a melting point range of 287-305 °C . The density of the compound is approximately 1.2 g/cm^3 .

Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki-Miyaura

El ácido (2-ciano-4-metilfenil)borónico se puede utilizar como reactivo en reacciones de acoplamiento de Suzuki-Miyaura . Este es un tipo de reacción de acoplamiento cruzado, utilizada para formar enlaces carbono-carbono. Es una herramienta poderosa en la síntesis orgánica para crear compuestos biarílicos .

Síntesis de receptores de ácido oligoborónico

Este compuesto se ha utilizado en la síntesis de receptores de ácido oligoborónico . Estos receptores tienen propiedades estructurales y electrónicas mejoradas, que pueden ser útiles en una variedad de aplicaciones de investigación .

Ligandos del receptor de histamina-3

El ácido (2-ciano-4-metilfenil)borónico se ha utilizado en la síntesis de aminoalcoxibifenilnitrilos

Safety and Hazards

The safety data sheet for (2-Cyano-4-methylphenyl)boronic acid indicates that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Mecanismo De Acción

Target of Action

The primary target of (2-Cyano-4-methylphenyl)boronic acid is the histamine-3 receptor . This receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters and modulating cognitive functions .

Mode of Action

(2-Cyano-4-methylphenyl)boronic acid interacts with its target through a Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound, with a halide or pseudo-halide using a palladium catalyst . The result is a new carbon-carbon bond, allowing the compound to bind to its target .

Biochemical Pathways

The compound affects the histaminergic pathways in the brain . By interacting with the histamine-3 receptor, it can influence the release of histamine and other neurotransmitters, affecting various physiological processes .

Result of Action

The molecular and cellular effects of (2-Cyano-4-methylphenyl)boronic acid’s action primarily involve the modulation of neurotransmitter release in the brain . By binding to the histamine-3 receptor, it can influence cognitive functions and potentially be used in the treatment of various neurological disorders .

Análisis Bioquímico

Biochemical Properties

(2-Cyano-4-methylphenyl)boronic acid is involved in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties . It also participates in the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands

Molecular Mechanism

Propiedades

IUPAC Name |

(2-cyano-4-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMAPBUMNAHKOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C)C#N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743921 |

Source

|

| Record name | (2-Cyano-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328882-30-9 |

Source

|

| Record name | (2-Cyano-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-acetamido-N-(2-acetyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate](/img/structure/B591479.png)

![[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B591484.png)

![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)